Cas no 85909-08-6 (tert-Butyl 2-oxopyrrolidine-1-carboxylate)

tert-Butyl 2-oxopyrrolidine-1-carboxylate structure
85909-08-6 structure
Product Name:tert-Butyl 2-oxopyrrolidine-1-carboxylate
CAS-nummer:85909-08-6
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD00674099
CID:727399
PubChem ID:379000
Update Time:2025-05-28

tert-Butyl 2-oxopyrrolidine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • tert-Butyl 2-oxopyrrolidine-1-carboxylate
    • N-Boc-2-pyrrolidinone
    • 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE
    • 1-BOC-Pyrrolidin-2-one
    • 1-Pyrrolidinecarboxylicacid, 2-oxo-, 1,1-dimethylethyl ester
    • 2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
    • 1,1-Dimethylethyl 2-oxo-1-pyrrolidinecarboxylate
    • 1-(tert-Butoxycarbonyl)-2-oxopyrrolidine
    • 1-(tert-Butoxycarbonyl)pyrrolidin-2-one
    • 2-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)pyrrolidin-2-one
    • N-(tert-Butyloxycarbonyl)pyrrolidin-2-one
    • N-tert-Butoxycarbonyl-2-oxopyrrolidine
    • NSC 662770
    • J-524459
    • EN300-110323
    • tert-Butyl2-oxopyrrolidine-1-carboxylate
    • Tert-butyl 2-oxopyrrolidine-1-carboxylate;1-BOC-2-Pyrrolidinone
    • 1-BOC-2-Pyrrolidinone
    • GJJYYMXBCYYXPQ-UHFFFAOYSA-N
    • SS-3403
    • PYRROLIDIN-2-ONE, N-BOC PROTECTED
    • AKOS015841632
    • NS00039100
    • 1-(t-butoxycarbonyl)-2-pyrrolidinone
    • tert-butyl oxopyrrolidine-1-carboxylate
    • tert-Butyl-2-oxo-1-pyrrolidinecarboxylate
    • CS-0181165
    • NSC662770
    • NSC-662770
    • SCHEMBL205421
    • 1-(tert-Butoxy)carbonyl-pyrrolidin-2-one
    • 85909-08-6
    • N-Boc-2-oxopyrrolidine
    • 1-pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
    • AC-24502
    • UNII-9GS4FVG7EW
    • DTXSID60235235
    • AB06934
    • Tert butyl-2-oxo-1-pyrrolidinecarboxylate
    • BCP32535
    • Tert.butyl-2-oxo-1-pyrrolidinecarboxylate
    • 9GS4FVG7EW
    • tert-butyl 2-oxo-pyrrolidine-1-carboxylate
    • SY030188
    • MFCD00674099
    • N-boc-pyrrolidone
    • NCI60_021677
    • 2-Oxopyrrolidine-1-carboxylic acid t-butyl ester
    • 2-oxo-pyrrolidin-1-carboxylic acid t-butyl ester
    • CHEMBL1996540
    • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, 97%
    • CS-M1641
    • N-tert-Butyloxycarbonyl-2-pyrrolidinone
    • DTXCID60157726
    • 1-Boc-2-oxopyrrolidine
    • MDL: MFCD00674099
    • Inchi: 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
    • InChI-sleutel: GJJYYMXBCYYXPQ-UHFFFAOYSA-N
    • LACHT: O=C(N1CCCC1=O)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 185.10500
  • Monoisotopische massa: 185.105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 230
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: none
  • Topologisch pooloppervlak: 46.6A^2

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.086 g/mL at 25 °C(lit.)
  • Kookpunt: 100-105 °C/0.5 mmHg(lit.)
  • Vlampunt: 华氏:235.4 °F
    摄氏:113 °C
  • Brekindex: n20/D 1.466(lit.)
  • PSA: 46.61000
  • LogboekP: 1.48180
  • Oplosbaarheid: 未确定

tert-Butyl 2-oxopyrrolidine-1-carboxylate Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26; S36
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:Sealed in dry,2-8°C
  • Risicozinnen:R36/37/38

tert-Butyl 2-oxopyrrolidine-1-carboxylate Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Fluorochem
209938-1g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 95%
1g
£14.00 2022-03-01
Chemenu
CM198585-1000g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 95%+
1000g
$252 2021-08-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R095453-5g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 98%
5g
¥177 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R095453-25g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 98%
25g
¥452 2024-05-21
abcr
AB281843-100 g
Pyrrolidin-2-one, N-BOC protected, 95%; .
85909-08-6 95%
100g
€85.50 2023-04-26
abcr
AB281843-250 g
Pyrrolidin-2-one, N-BOC protected, 95%; .
85909-08-6 95%
250g
€148.40 2023-04-26
ChemScence
CS-0181165-100g
1,1-Dimethylethyl 2-oxo-1-pyrrolidinecarboxylate
85909-08-6 97.57%
100g
$45.0 2022-04-26
ChemScence
CS-0181165-500g
1,1-Dimethylethyl 2-oxo-1-pyrrolidinecarboxylate
85909-08-6 97.57%
500g
$199.0 2022-04-26
Apollo Scientific
OR60029-5g
Pyrrolidin-2-one, N-BOC protected
85909-08-6
5g
£23.00 2025-02-20
Apollo Scientific
OR60029-25g
Pyrrolidin-2-one, N-BOC protected
85909-08-6
25g
£38.00 2025-02-20

tert-Butyl 2-oxopyrrolidine-1-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Sodium methoxide ,  (T-4)-Methoxy[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylamino)methyl]phenyl… ;  12 h, 70 °C
Referentie
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; et al, Angewandte Chemie, 2012, 51(22), 5395-5399

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine ;  16 h, 25 - 27 °C
Referentie
An Efficient Synthesis of an αvβ3 Antagonist
Yasuda, Nobuyoshi; et al, Journal of Organic Chemistry, 2004, 69(6), 1959-1966

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride ,  Pyridine Solvents: Dichloromethane ;  4 h, rt
Referentie
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  10 min, rt
1.2 Catalysts: Ruthenium trichloride ;  16 h, rt
Referentie
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodobenzene diacetate Solvents: Nitromethane ,  Decane ;  30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
Referentie
Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol
Zhao, Yi; et al, RSC Advances, 2013, 3(43), 19765-19768

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  45 min, rt
Referentie
Selective C(sp3)-H Aerobic Oxidation Enabled by Decatungstate Photocatalysis in Flow
Laudadio, Gabriele ; et al, Angewandte Chemie, 2018, 57(15), 4078-4082

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ;  18 h, 100 °C
Referentie
Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams
Babu, Beneesh P.; et al, Chemistry - A European Journal, 2012, 18(37), 11524-11527

Productiemethode 8

Reactievoorwaarden
Referentie
Product class 10: γ-Lactams and larger ring lactams
Smith, M. B., Science of Synthesis, 2005, 21, 647-711

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  2 h, rt
Referentie
Enantioselective synthesis of martinelline chiral core and its diastereomer using asymmetric tandem Michael-aldol reaction
Yoshitomi, Yayoi; et al, Tetrahedron, 2008, 64(51), 11568-11579

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Oxygen ,  1-[(1,1-Dimethylethyl)dioxy]-1,2-benziodoxol-3(1H)-one Solvents: Benzene
Referentie
Radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes: synthesis of imides and tert-butylperoxyamide acetals
Ochiai, Masahito; et al, Tetrahedron Letters, 1999, 40(30), 5541-5544

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 2-Propanol, 2-methyl-, cerium(4+) salt Solvents: Toluene ;  6 h, rt
Referentie
Cerium(IV) Carboxylate Photocatalyst for Catalytic Radical Formation from Carboxylic Acids: Decarboxylative Oxygenation of Aliphatic Carboxylic Acids and Lactonization of Aromatic Carboxylic Acids
Shirase, Satoru ; et al, Journal of the American Chemical Society, 2020, 142(12), 5668-5675

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Manganese, bis[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis(1,1,1-tr… Solvents: Acetonitrile ,  1,2-Dichloroethane ;  12 h, 1 atm, 45 °C
Referentie
Decarboxylative oxygenation of carboxylic acids with O2via a non-heme manganese catalyst
Guan, Renpeng; et al, Green Chemistry, 2022, 24(7), 2946-2952

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Cupric chloride ,  Oxygen Catalysts: Palladium Solvents: Acetonitrile ,  Water
Referentie
Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams
Doan, Huynh Dong; et al, Tetrahedron Letters, 1999, 40(37), 6765-6768

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  20 min, 0 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Oxygen Catalysts: Manganese, bis[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis(1,1,1-tr… Solvents: Acetonitrile ,  1,2-Dichloroethane ;  12 h, 1 atm, 45 °C
Referentie
Decarboxylative oxygenation of carboxylic acids with O2via a non-heme manganese catalyst
Guan, Renpeng; et al, Green Chemistry, 2022, 24(7), 2946-2952

Productiemethode 15

Reactievoorwaarden
1.1 -
2.1 Reagents: Oxalyl chloride ,  Pyridine Solvents: Dichloromethane ;  4 h, rt
Referentie
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

tert-Butyl 2-oxopyrrolidine-1-carboxylate Raw materials

tert-Butyl 2-oxopyrrolidine-1-carboxylate Preparation Products

Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司